Product packaging for Ethyl trichloroacetate(Cat. No.:CAS No. 515-84-4)

Ethyl trichloroacetate

Cat. No.: B166139
CAS No.: 515-84-4
M. Wt: 191.44 g/mol
InChI Key: SJMLNDPIJZBEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Investigations

The study of ethyl trichloroacetate (B1195264) is situated within the broader history of chlorinated organic compounds. Its parent compound, trichloroacetic acid, was first synthesized in 1840 through the chlorination of acetic acid in sunlight. iarc.frnih.goviarc.frnih.gov In the following century, esters of trichloroacetic acid, including ethyl trichloroacetate, gained recognition as significant starting materials in organic synthesis. iarc.friarc.fr

Contemporary Significance in Chemical Sciences

In modern chemical research, this compound continues to be a valuable compound, primarily serving as a solvent and a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances. chemicalbook.comchemicalbook.com Its utility as a precursor for dichlorocarbene (B158193) remains a significant application. sigmaaldrich.comottokemi.com

A major area of contemporary research involves its use in atom-transfer radical addition (ATRA) reactions. ottokemi.com Studies have detailed the mechanism of ATRA reactions between this compound and styrene (B11656), catalyzed by ruthenium-pentamethylcyclopentadienyl complexes. chemicalbook.comsigmaaldrich.comresearchgate.net Kinetic analyses of these reactions show that for a highly reactive substrate like this compound, the reaction is zero-order with respect to the halogenated compound, indicating that the metal catalyst is not directly involved in the rate-limiting step. researchgate.net

More recent research continues to explore new applications for this compound in ATRA reactions. A 2024 study demonstrated a novel method for functionalizing reactive terpenes, such as limonene (B3431351) and myrcene (B1677589), by coupling them with this compound. ffhdj.comresearchgate.net This process utilizes a highly active catalytic system of copper(I) bromide and dimethyl sulfoxide (B87167) (DMSO). ffhdj.comresearchgate.net

The compound's reactivity is a key aspect of its utility. The presence of three highly electronegative chlorine atoms on the alpha-carbon withdraws electron density from the carbonyl group through an inductive effect. brainly.com This withdrawal renders the carbonyl carbon more electrophilic, significantly increasing its reactivity toward nucleophilic attack, such as in hydrolysis, when compared to non-halogenated analogues like ethyl acetate (B1210297). brainly.com This inherent chemical versatility ensures its continued relevance in advanced organic synthesis. solubilityofthings.comalibaba.com

Chemical and Physical Properties

The following tables summarize key physical and chemical properties of this compound.

Table 1: General and Physical Properties

Property Value
Appearance Colorless liquid chemicalbook.comottokemi.com
Odor Menthol-like, pungent chemicalbook.comchemicalbook.com
Boiling Point 167-168 °C sigmaaldrich.comottokemi.comtcichemicals.comtcichemicals.com
Density 1.378 g/mL at 25 °C chemicalbook.comsigmaaldrich.comottokemi.comsigmaaldrich.com
Refractive Index n20/D 1.453 chemicalbook.comsigmaaldrich.comsigmaaldrich.com

| Solubility | Insoluble in water; sigmaaldrich.comtcichemicals.comtcichemicals.com miscible with ethanol, ether, and benzene (B151609) chemicalbook.comchemicalbook.comsigmaaldrich.com |

Table 2: Chemical Identifiers

Identifier Value
Molecular Formula C₄H₅Cl₃O₂ chemicalbook.comnih.govanalytichem.com
Molecular Weight 191.44 g/mol sigmaaldrich.comsigmaaldrich.comnih.govanalytichem.com
CAS Number 515-84-4 sigmaaldrich.comsigmaaldrich.comnih.gov
InChI Key SJMLNDPIJZBEKY-UHFFFAOYSA-N sigmaaldrich.com

| SMILES | CCOC(=O)C(Cl)(Cl)Cl sigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Cl3O2 B166139 Ethyl trichloroacetate CAS No. 515-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMLNDPIJZBEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060158
Record name Ethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-84-4
Record name Ethyl trichloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl trichloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL TRICHLOROACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2,2-trichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trichloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL TRICHLOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR8FKN5Z55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Synthetic Methodologies and Reaction Pathways of Ethyl Trichloroacetate

Established Synthesis Routes

The production of ethyl trichloroacetate (B1195264) is primarily achieved through well-established methods, with esterification being the most common.

The most traditional and widely used method for synthesizing ethyl trichloroacetate is the Fischer esterification of trichloroacetic acid with ethanol. chemicalbook.comchemicalbook.in This reaction is typically catalyzed by a strong acid, such as sulfuric acid. chemicalbook.comchemicalbook.in The process involves heating a mixture of trichloroacetic acid, anhydrous ethanol, and sulfuric acid under reflux for several hours, often around 6 hours. chemicalbook.comchemicalbook.in Following the reaction, the mixture is cooled and poured into water, leading to the separation of the ester layer. chemicalbook.comchemicalbook.in This layer is then neutralized with a sodium carbonate solution, washed with water, and dried over anhydrous calcium chloride. chemicalbook.comchemicalbook.in The final product is obtained through distillation, with a reported yield of approximately 75%. chemicalbook.comchemicalbook.in

A variation of this method involves using hydrofluoric acid as a catalyst. This process can be carried out at a lower temperature, between 0°C and 50°C, and at atmospheric pressure. google.com

While direct esterification is prevalent, alternative approaches to producing trichloroacetic acid esters exist. One such method involves the reaction of a crude mixture containing trichloroacetic acid, trichloroacetic anhydride, and trichloroacetyl chloride with an alcohol like ethanol. google.com This process allows for the production of substantially pure this compound from a crude reaction mixture. google.com Another method describes the synthesis of 2-ethoxythis compound through the esterification of trichloroacetic acid with 2-ethoxyethanol, again using a catalyst like sulfuric acid under reflux conditions.

Esterification of Trichloroacetic Acid with Ethanol

Advanced Synthetic Strategies and Innovations

This compound serves as a key reagent in advanced synthetic reactions, particularly in the realm of radical chemistry.

This compound is frequently employed in atom-transfer radical addition (ATRA) and atom-transfer radical cyclization (ATRC) reactions. epfl.chthieme-connect.demdpi.com These reactions are powerful tools for forming carbon-carbon bonds and enable the functionalization of unsaturated compounds like olefins. thieme-connect.deffhdj.comrsc.org In ATRA, a halogen atom is transferred from an alkyl halide, such as this compound, to a transition metal catalyst, generating a radical intermediate that then adds to an alkene. researchgate.net This process is atom-efficient and produces bifunctionalized products that can be further transformed. thieme-connect.de

For instance, this compound undergoes ATRA reactions with styrene (B11656), catalyzed by ruthenium complexes, to form 2,2,4-trichloro esters. thieme-connect.deresearchgate.netsigmaaldrich.comsigmaaldrich.com These reactions can be initiated in various ways, including through the use of free-radical initiators or transition-metal catalysts. thieme-connect.de

A variety of catalytic systems have been developed to facilitate ATRA and ATRC reactions involving this compound. Copper and ruthenium complexes are among the most common catalysts. thieme-connect.de A notable and highly effective catalytic system is the combination of copper(I) bromide (Cu(I)Br) and dimethyl sulfoxide (B87167) (DMSO). ffhdj.comresearchgate.net This system has been successfully used in the atom transfer radical reactions (ATRR) of terpenes like limonene (B3431351) and myrcene (B1677589) with this compound. ffhdj.comresearchgate.net

The Cu(I)Br/DMSO system is effective for several reasons. Cu(I)Br is adept at facilitating the homolytic cleavage of the carbon-halogen bond to initiate radical formation, and it can cycle between Cu(I) and Cu(II) oxidation states, which is crucial for controlled radical processes. ffhdj.com DMSO, a polar aprotic solvent, enhances the solubility of the copper complexes and helps to stabilize the active catalyst, leading to higher yields and better reaction control. ffhdj.com Reactions using this system are often conducted at elevated temperatures, for example, at 80°C for 90 minutes. ffhdj.comresearchgate.net

Other catalytic systems for the ATRA of this compound include ruthenium-pentamethylcyclopentadienyl (RuCp*) complexes and dichlorotris(triphenylphosphine)ruthenium(II). thieme-connect.deresearchgate.net

The reactivity of this compound in ATRA reactions can be compared to other derivatives of trichloroacetic acid, such as mthis compound and trichloroacetonitrile (B146778). ffhdj.com In studies involving the functionalization of terpenes, trichloroacetonitrile generally provides significantly higher yields compared to methyl and this compound. ffhdj.com This difference in reactivity is attributed to the ester groups in methyl and this compound being less reactive than the nitrile group in trichloroacetonitrile, which is more electrophilic. ffhdj.com

Kinetic studies on the ATRA reaction of styrene with different substrates have shown that this compound has a high intrinsic reactivity. researchgate.net When compared with ethyl dichloroacetate (B87207), this compound reacts preferentially in a competitive reaction, even though ethyl dichloroacetate may react faster when run individually under certain conditions. researchgate.net

Catalytic Systems in ATRR (e.g., Cu(I)Br/DMSO)

Stereospecific Synthesis Applications

This compound serves as a key reagent in several stereospecific synthesis reactions. One notable application is in a coupling reaction with arylaldehydes, promoted by triphenylphosphine (B44618) (PPh3), to stereospecifically produce (Z)-ethyl α-chloroacrylates. unam.mxresearcher.life This reaction's stereospecificity is dependent on the electronic nature of the substituents on the arylaldehyde. Specifically, the stereospecific coupling to form (Z)-ethyl α-chloroacrylates occurs when the arylaldehyde contains an electron-withdrawing group. unam.mx In contrast, the presence of an electron-donating group on the aromatic ring leads to the formation of an aryldichloromethyl derivative as the sole product. unam.mx The stereospecificity of the coupling reaction has been confirmed through the analysis of coupling constants in 13C NMR and by X-ray crystallography. unam.mxresearchgate.net The proposed mechanism for this transformation involves two intermediates that are initially formed from the reaction between triphenylphosphine and this compound. unam.mx

The chemo- and regioselectivity of the reaction between aromatic aldehydes, triphenylphosphine, and this compound are influenced by both the substituent on the aromatic ring and the specific reaction conditions, leading to either benzylidene dichlorides or α-chlorocinnamic acid derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

Efforts to align the synthesis and application of this compound with green chemistry principles are evident in several areas. One approach involves the use of environmentally friendly alternatives to traditional reagents. For instance, iron(0) has been investigated as a cost-effective and greener substitute for chromium(II) in the olefination of carbonyls using activated polyhalides like this compound. nih.gov This method is compatible with a wider range of functional groups, including unprotected phenols, aryl nitro groups, carboxylic acids, and alkyl nitriles. nih.gov

Furthermore, the development of solvent-free, one-pot synthetic methods contributes to green chemistry by reducing waste and energy consumption. Silica-supported iron trifluoroacetate (B77799) and trichloroacetate have been used as recyclable Lewis acid catalysts for the synthesis of various organic compounds. researchgate.net These solid-supported catalysts are often prepared using simple, clean, and environmentally benign methods. researchgate.net

In the context of its applications, this compound is used in Atom Transfer Radical Addition (ATRA) reactions. The development of highly active and recyclable catalysts for these reactions, such as new copper and iron complexes, aligns with green chemistry principles by reducing the required amount of catalyst and minimizing waste. ffhdj.comcmu.edu Additionally, investigating the use of wastewater from copper(I) catalytic systems for other purposes, such as its potential antibacterial and antifungal activities, represents an innovative approach to waste minimization and resource efficiency. ffhdj.com

Reaction Mechanisms Involving this compound

The acid-catalyzed hydrolysis of this compound is a well-studied reaction that can proceed through several different mechanisms, with the predominant pathway being the exceptional A-BAC3 mechanism in aqueous solutions. researchgate.netrsc.org This is in contrast to the acid-catalyzed esterification of trichloroacetic acid in alcohol, which follows the more common AAC2 mechanism. researchgate.netrsc.org

The general mechanism for acid-catalyzed ester hydrolysis begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.comyoutube.com This leads to the formation of a tetrahedral intermediate. chemistrysteps.comperlego.com Subsequent proton transfer and elimination of the alcohol lead to the formation of the carboxylic acid. chemistrysteps.comyoutube.com

For this compound, the presence of the strongly electron-withdrawing trichloromethyl group significantly influences the reaction mechanism. The A-BAC3 mechanism is characterized by an initial attack of a water molecule on the carbonyl carbon (a BAC3-type step) followed by acid catalysis in a subsequent step. researchgate.netresearchgate.net This is distinct from the AAC2 mechanism where the acid catalysis (protonation of the carbonyl) precedes the nucleophilic attack. researchgate.netrsc.org In cases where both mechanisms might occur simultaneously, the Ingold-Taft equation can be used to estimate the contribution of the AAC2 pathway. rsc.org

The choice of mechanism can also be influenced by the reaction medium. For example, the proportion of the AAC2 mechanism increases, and the A-BAC3 mechanism decreases as the concentration of water in the solvent decreases. rsc.org

The hydrolysis of this compound, particularly through the A-BAC3 and BAC3 pathways, involves the formation of tetrahedral intermediates. researchgate.netresearchgate.netrsc.org The initial step in both of these mechanisms is the formation of an anionic tetrahedral intermediate, designated as T-. researchgate.netresearchgate.netrsc.org This intermediate, with the structure [R1C(OH)(O–)(OR2)], is believed to be in equilibrium or a steady-state condition with a neutral tetrahedral intermediate, T0, which has the structure [R1C(OH)2(OR2)]. researchgate.netresearchgate.netrsc.org

Kinetic evidence for a common tetrahedral intermediate in both the acid-catalyzed and water-catalyzed hydrolysis of this compound has been presented. acs.org The non-linear increase in the rate of hydrolysis with increasing hydronium ion concentration is attributed to the unsymmetrically catalyzed partitioning of this intermediate. acs.org

Kinetic studies of the acid-catalyzed hydrolysis of this compound have provided significant insights into the reaction mechanism and the rate-determining steps. The rate of hydrolysis shows a non-linear dependence on the hydronium ion concentration. acs.org

In the A-BAC3 mechanism, it is proposed that the decomposition of the neutral tetrahedral intermediate (T0) is subject to concerted general base-general acid catalysis, which accounts for the observed acid catalysis. researchgate.netresearchgate.netrsc.org The sequence of steps is therefore: Ester → T- → T0 → Products. researchgate.netresearchgate.netrsc.org

For esters with strongly electron-withdrawing groups like this compound, the attack of water on the carbonyl group can be the rate-determining step in the neutral hydrolysis (BAC3). In the acid-catalyzed (A-BAC3) pathway, the subsequent steps involving the breakdown of the tetrahedral intermediate are accelerated by acid.

This compound is a key substrate in atom-transfer radical addition (ATRA) reactions, a powerful method for forming carbon-carbon bonds. cmu.eduottokemi.comchemicalbook.comsigmaaldrich.com In these reactions, a transition metal catalyst facilitates the homolytic cleavage of the carbon-chlorine bond in this compound to generate a trichloromethyl radical. cmu.edu This radical then adds to an alkene, and the resulting radical abstracts a halogen atom from the catalyst to form the product and regenerate the active catalytic species. cmu.edu

A variety of transition metal complexes, including those of ruthenium and copper, have been shown to be effective catalysts for the ATRA of this compound to olefins like styrene. ottokemi.comchemicalbook.comsigmaaldrich.com For instance, Ru-pentamethylcyclopentadienyl complexes have been used to catalyze the addition to styrene. ottokemi.comchemicalbook.comsigmaaldrich.com

Kinetic and spectroscopic studies on the ATRA of this compound with styrene, catalyzed by [RuCl2Cp(PPh3)] and [RuClCp(PPh3)2], have revealed important mechanistic details. researchgate.net For a highly reactive substrate like this compound, the reaction is zero-order with respect to the concentration of the halogenated compound. researchgate.net This suggests that the metal catalyst is not directly involved in the rate-limiting step of the reaction. researchgate.net In this case, the resting state of the catalyst is the Ru(III) species. researchgate.net

The efficiency of these reactions can be significantly enhanced through various means. For example, microwave irradiation has been shown to accelerate the ruthenium-catalyzed ATRA of this compound. uliege.be Furthermore, the development of new copper and iron catalysts with specific ligands has led to considerable improvements in catalytic activity, reducing the required amount of catalyst. cmu.edu

This compound has also been employed as a chlorinating reagent in remote C–H chlorination reactions enabled by nitrogen-centered radicals. nih.gov In these transformations, quenching of the carbon radical by this compound is a key step, although it can be less efficient than quenching by other reagents like Selectfluor in analogous fluorination reactions. nih.gov

Below is a table summarizing the yields of ATRA reactions involving this compound with different terpenes and catalysts. ffhdj.com

TerpeneTrichloroacetic Acid DerivativeCatalyst SystemYield (%)Purity (%)
LimoneneThis compoundCu(I)Br/DMSO6592
MyrceneThis compoundCu(I)Br/DMSO7895

Atom-Transfer Radical Addition Reactions

Mechanistic Investigations of Catalyst Oxidation States and Reaction Orders

Mechanistic studies of the ATRA reaction involving this compound and Ru-Cp* catalysts have provided significant insights into the reaction pathway. Kinetic and spectroscopic analyses have been crucial in elucidating the roles of the catalyst and reactants. researchgate.net

For substrates with high intrinsic reactivity, such as this compound, the resting state of the catalyst is a Ruthenium(III) species. researchgate.net Electron spin resonance (ESR) spectroscopy confirms this, showing that the Ru(II) precatalyst, [RuClCp*(PPh₃)₂], undergoes rapid and quantitative oxidation to a paramagnetic Ru(III) d⁵ complex in the presence of this compound and styrene. researchgate.netresearchgate.net

Kinetic investigations have revealed the reaction orders with respect to the various components. The reaction is zero-order with respect to the concentration of this compound. researchgate.net This indicates that the activation of the C-Cl bond in this compound is not the rate-limiting step of the catalytic cycle. Conversely, the reaction rate shows a dependence on the concentration of the olefin. For the reaction with styrene, a nearly linear correlation between the initial reaction rate and styrene concentration is observed at lower concentrations (≤ 200 mM). core.ac.uk These findings collectively suggest a mechanism where the metal catalyst is not directly involved in the rate-determining step of the reaction. researchgate.net

Nucleophilic Substitution Reactions of the Trichloroacetate Group

The trichloroacetate group of this compound is highly susceptible to nucleophilic attack. This reactivity is attributed to the strong electron-withdrawing effect of the three chlorine atoms, which enhances the electrophilicity of the carbonyl carbon. scbt.com This allows for various nucleophilic substitution reactions to occur.

One pathway involves the substitution of the entire trichloroacetate group. Nucleophiles such as amines or alcohols can displace the trichloroacetate moiety to form new esters or amides, respectively. Another mode of reactivity involves the reaction at the trichloromethyl group itself. In derivatives like 1-(2-nitrophenyl)this compound, nucleophiles can replace one of the chlorine atoms. smolecule.com

A specific example of nucleophilic attack is the reaction of this compound with triphenylphosphine in the presence of aromatic aldehydes. This reaction, which proceeds via nucleophilic attack of the phosphine, results in the stereospecific synthesis of ethyl α-chloroacrylates. researcher.liferesearchgate.net The high reactivity of this compound in such transformations underscores its utility as an electrophilic building block in organic synthesis. studysoup.com

Reduction Reactions (e.g., of Nitro Groups in Derivatives)

Derivatives of this compound containing reducible functional groups can undergo selective reduction. A prominent example is the reduction of a nitro group. In a compound such as 1-(2-nitrophenyl)this compound, the nitro group can be reduced to a primary amine under appropriate conditions, which significantly alters the molecule's properties and potential activity. smolecule.com

This transformation can be achieved using standard methodologies for nitro group reduction. masterorganicchemistry.com Common methods that are applicable to such derivatives include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or Raney Nickel. masterorganicchemistry.com

Metal-Acid Systems: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reagents: Systems like trichlorosilane (B8805176) have also been developed for the chemoselective reduction of nitro groups to amines, offering an alternative to metal-based methods. beilstein-journals.orggoogle.com

The ability to selectively reduce a nitro group while preserving the trichloroacetate ester functionality allows for the synthesis of complex molecules with diverse functional groups.

Synthesis of Dichlorocarbene (B158193) Precursors from this compound

This compound serves as an effective and often superior precursor for the generation of dichlorocarbene (CCl₂), a highly reactive intermediate in organic chemistry. wikipedia.orgenamine.net The generation of dichlorocarbene from this reagent is typically achieved by treatment with a strong base, most commonly an alkali metal alkoxide. enamine.netacs.org

The reaction of this compound with bases such as sodium methoxide (B1231860) (NaOCH₃), sodium ethoxide, or potassium t-butylate leads to the elimination of ethyl chloroformate and a chloride ion, yielding dichlorocarbene. wikipedia.orgacs.org This in situ generated dichlorocarbene can then be trapped by an olefin to produce dichlorocyclopropane derivatives. This method has been shown to provide significantly higher yields of cyclopropanes compared to the traditional method of generating dichlorocarbene from chloroform (B151607) and a base. acs.org The improved yields are partly due to the avoidance of side reactions between the carbene and the alcohol by-product that is formed when using chloroform. acs.org

Table 2: Dichlorocyclopropanation of Olefins using this compound as a Dichlorocarbene Precursor
OlefinBaseProductYield (%)Reference
CyclohexeneSodium Methoxide7,7-Dichlorobicyclo[4.1.0]heptane88 acs.org
IsobutyleneSodium Methoxide1,1-Dichloro-2,2-dimethylcyclopropane72 acs.org
CyclohexenePotassium t-butylate7,7-Dichlorobicyclo[4.1.0]heptane84 acs.org

Iii. Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (IR and Raman) of Ethyl Trichloroacetate (B1195264)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of ethyl trichloroacetate. Research has shown that in the liquid and glassy states, this compound exists as a mixture of two rotational isomers (rotamers). doi.org These conformers arise from the internal rotation around the C-C and C-O single bonds. The two identified forms are the trans-trans-trans and trans-trans-gauche isomers, with the former being the sole form that persists in the crystalline state. doi.org Vibrational assignments have been made by comparing the spectra of the normal compound with its deuterated analogue (ethyl-d5 trichloroacetate) and through normal coordinate calculations. doi.org

The carbonyl (C=O) stretching vibration is a particularly prominent and informative feature in the vibrational spectra of esters. spectroscopyonline.com It gives rise to a strong absorption band in the IR spectrum, typically found in the region of 1700-1800 cm⁻¹. For this compound, the analysis of the ν(C=O) band shape in both IR and Raman spectra provides deep insights into molecular dynamics. rsc.orgrsc.org The frequency of this mode is sensitive to the electronic environment, including the presence of the electron-withdrawing trichloromethyl group. udel.edu The collective vibration of the carbonyl group and its interaction with adjacent bonds are key factors determining its exact frequency and intensity.

By analyzing the IR and Raman band shapes of the carbonyl stretching mode, it is possible to derive the vibrational and reorientational correlation functions. rsc.orgrsc.org These functions describe how the vibrational energy and molecular orientation of the C=O group evolve over time. For this compound in various solutions, studies indicate that vibrational relaxation processes are the dominant factor influencing the band shape on timescales longer than approximately 0.4 picoseconds. rsc.orgrsc.org The reorientational motion, which describes how the molecule tumbles in solution, is found to be less hindered in non-polar solvents like carbon disulfide (CS₂) and hexane (B92381) (C₆H₁₄). rsc.orgresearchgate.net

The surrounding solvent environment significantly impacts the vibrational relaxation of the ν(C=O) mode of this compound. rsc.orgamazonaws.com The vibrational width of the carbonyl band, which is related to the relaxation rate, increases as the solvent is changed in the order: hexane < carbon disulfide < carbon tetrachloride < chloroform (B151607). rsc.orgrsc.org This trend is observed in non-polar solvents and can be partially predicted by the isolated binary collision (IBC) model, although the model does not fully account for the absolute values of the vibrational width. rsc.orgresearchgate.net In chloroform (CHCl₃), a polar solvent, the relaxation dynamics are different, with its contribution to reorientational relaxation being negligible at long times. rsc.orgresearchgate.net Comparative studies on esters with the general formula CX₃CO₂Et (where X = H, F, Cl) show that the efficiency of vibrational relaxation increases in the order CCl₃ < CF₃ < CH₃. rsc.orgresearchgate.net

Table 1: Solvent Influence on the Carbonyl Stretching Mode of this compound This table illustrates the trend in vibrational width as a function of the solvent.

Solvent Chemical Formula Relative Vibrational Width
Hexane C₆H₁₄ Increases
Carbon Disulfide CS₂
Carbon Tetrachloride CCl₄
Chloroform CHCl₃ Highest

Data sourced from findings in references rsc.orgrsc.org.

Vibrational and Reorientational Correlation Functions in Solution

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structure of organic molecules like this compound. msu.edu In copolymerization studies, ¹H and ¹³C NMR are used to characterize the resulting polymer microstructure when this compound (ETA) is used as a reactivator for vanadium-based catalysts. researchgate.net

For pure this compound, the ¹H NMR spectrum is expected to show two characteristic signals corresponding to the ethyl group:

A triplet for the methyl (-CH₃) protons, split by the adjacent methylene (B1212753) protons.

A quartet for the methylene (-CH₂-) protons, split by the adjacent methyl protons.

The ¹³C NMR spectrum would display signals for each unique carbon atom:

One signal for the methyl carbon.

One signal for the methylene carbon.

A signal for the carbonyl carbon (C=O).

A signal for the trichloromethyl carbon (-CCl₃).

The chemical shifts of these signals are influenced by the electronegative chlorine and oxygen atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify components in a mixture. etamu.edu In the context of this compound, GC separates the compound from a sample matrix based on its boiling point and polarity, resulting in a characteristic retention time. nih.govnist.gov Following separation, the mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. etamu.edu The resulting mass spectrum is a unique fingerprint of the molecule, plotting the relative abundance of fragments versus their mass-to-charge ratio (m/z). This allows for unambiguous identification and quantification of this compound. nist.gov

Table 2: Characteristic Mass Spectrometry Fragments for this compound This table lists major fragments observed in the electron ionization mass spectrum of this compound.

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion
190, 192, 194 [C₄H₅Cl₃O₂]⁺ (Molecular Ion)
145, 147, 149 [C₃H₂Cl₃O]⁺
117, 119, 121 [CCl₃]⁺
82, 84 [C₂Cl₂]⁺
29 [C₂H₅]⁺

Data interpreted from typical fragmentation patterns of similar compounds and database information nist.gov. The presence of multiple peaks for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

X-ray Crystallography of this compound Complexes (if applicable to known research, e.g., Ag(I) complexes)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. pages.devanton-paar.com While a detailed crystal structure of pure solid this compound is not prominently featured in the searched literature, its anion, trichloroacetate (TCA), is known to participate as a ligand in metal complexes. researchgate.net

For instance, research on related silver(I) complexes demonstrates that carboxylate ligands can coordinate to the metal center. researchgate.netjyu.fi In a hypothetical Ag(I) complex involving the trichloroacetate ligand, X-ray diffraction would reveal the precise coordination geometry around the silver ion. It would provide exact bond lengths (e.g., Ag-O) and bond angles, confirming how the trichloroacetate ion binds to the metal (e.g., in a monodentate or bidentate fashion). jyu.fi Such structural data is crucial for understanding the properties and reactivity of these coordination compounds. anton-paar.com

Iv. Applications in Organic Synthesis and Pharmaceutical Chemistry Research

Role as a Reagent in Organic Synthesis

Ethyl trichloroacetate (B1195264) serves as a key reagent in a variety of organic transformations. guidechem.com Its primary function is often as a precursor for the in-situ generation of dichlorocarbene (B158193), a highly reactive intermediate. enamine.net This is typically achieved by reacting ethyl trichloroacetate with a base, such as an alkoxide. The resulting dichlorocarbene can then participate in cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes, a structural motif present in some biologically active molecules. enamine.net

Another significant application is in atom-transfer radical addition (ATRA) reactions. For instance, this compound can undergo an ATRA reaction with styrene (B11656), a process that can be catalyzed by ruthenium complexes. sigmaaldrich.comottokemi.com This reaction allows for the formation of new carbon-carbon bonds and the introduction of a trichloromethyl group into organic molecules.

Furthermore, this compound is utilized in olefination reactions, particularly with aromatic aldehydes, to produce the corresponding alkenes in moderate to good yields. thieme-connect.com It can also act as an acylating agent, facilitating esterification and acylation reactions by donating its trichloroacetyl group. guidechem.com

Table 1: Selected Applications of this compound as a Reagent

Reaction Type Role of this compound Reactant(s) Product Type
Dichlorocarbene Generation Precursor to dichlorocarbene Alkene, Base gem-Dichlorocyclopropane
Atom-Transfer Radical Addition Radical precursor Styrene, Ruthenium catalyst Trichlorinated alkane
Olefination Reagent Aromatic aldehyde Alkene
Acylation Acylating agent Alcohol or Amine Ester or Amide

Intermediate in Pharmaceutical Compound Preparation

The value of this compound extends into the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of various medicinal compounds. chemicalbook.comchemicalbook.in Its role as a building block allows for the construction of more complex molecular architectures required for pharmacologically active molecules. indiamart.com While specific drug syntheses are proprietary and often not publicly detailed, the utility of halogenated esters like this compound in creating pharmaceutical intermediates is well-documented. researchgate.net The incorporation of the trichloroacetyl moiety or its derivatives can be a key step in the synthetic route towards a final drug substance.

Synthesis of Specialized Chemical Entities (e.g., Fluorinating Agents)

This compound also plays a role in the synthesis of other specialized chemical entities. For example, it is used in the preparation of halogenating agents. In one instance, this compound is employed as a mild chlorinating agent in the synthesis of dicyclohexylchlorophosphine. google.com

While not a direct fluorinating agent itself, the broader class of halogenated compounds, including derivatives of trichloroacetic acid, are central to the synthesis of fluorinated molecules. researchgate.net The field of fluorination chemistry is critical for the development of many modern pharmaceuticals and materials. numberanalytics.comsigmaaldrich.com The synthesis of fluorinating agents often involves halogen exchange reactions where chlorinated precursors are converted to their fluorinated counterparts. researchgate.net Although direct use of this compound to create a fluorinating agent is not widely reported, its derivatives can be involved in such transformations. For example, benzyl (B1604629) trichloroacetate, a related compound, has been studied in fluorination reactions. researchgate.net

V. Biological Activity and Mechanistic Investigations of Ethyl Trichloroacetate and Its Derivatives

Antimicrobial Properties and Mechanisms of Action

Ethyl trichloroacetate (B1195264) and related halogenated esters have demonstrated notable antimicrobial capabilities, targeting a range of bacteria and fungi through various mechanisms of action.

Derivatives of ethyl trichloroacetate have shown potential as antibacterial agents. smolecule.com Studies on extracts containing halogenated compounds and related esters have reported inhibitory effects against various bacterial strains. For instance, ethyl acetate (B1210297) extracts from different natural sources have shown activity against both Gram-positive and Gram-negative bacteria. nih.govinnovareacademics.in

Research on the endophytic fungus Pestalotiopsis trachycarpicola DCL44 isolated an amide alkaloid, suberanilic acid, from its ethyl acetate extract, which demonstrated strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were reported as 32 μg/mL and 64 μg/mL, respectively. mdpi.com Similarly, ethyl acetate fractions of wood ear mushroom (Auricularia auricula) showed potent inhibitory activity against S. aureus, with a MIC value of 64 μg/mL. uad.ac.id

Complexes incorporating the trichloroacetate (TCA) moiety have also been evaluated. An agro-silver complex with ethyl 3-quinolinecarboxylate and TCA showed a broad spectrum of antimicrobial activity, with MIC values against bacteria being significantly lower than other conventional agents. researchgate.net

Extract/CompoundBacterial StrainActivity/MeasurementSource
1-(2-Nitrophenyl)this compoundCertain bacterial strainsPotential antibacterial properties, enhanced by the nitro group. smolecule.com
Suberanilic acid (from P. trachycarpicola DCL44 ethyl acetate extract)Methicillin-resistant Staphylococcus aureus (MRSA)MIC: 32 μg/mL, MBC: 64 μg/mL mdpi.com
Auricularia auricula (wood ear mushroom) ethyl acetate fractionStaphylococcus aureusMIC: 64 μg/mL uad.ac.id
Xerophyta spekei ethyl acetate extractStaphylococcus aureusMean Zone of Inhibition: 7.67 - 14.67 mm nih.gov
Xerophyta spekei ethyl acetate extractBacillus subtilisMean Zone of Inhibition: 9.67 - 14.33 mm nih.gov
[Ag(E3Q)₂(TCA)] complexVarious bacteriaWide spectrum of activity; MIC values 20x lower than chitosan. researchgate.net

The antifungal properties of this compound and its derivatives have been documented against several pathogenic fungi. In vitro studies have indicated that this compound can inhibit the growth of fungal pathogens such as Candida albicans. fip.org Ethyl acetate extracts of various natural products have consistently shown promise in this area. For example, extracts from the fungus comb of termite mounds completely inhibited the growth of the wood-decaying fungus Schizochytrium commune at concentrations of 2%, 4%, and 6%. mdpi.com Likewise, ethyl acetate extracts of Tanacetum vulgare (L.) demonstrated a marked synergistic antifungal effect against C. albicans when combined with chlorhexidine. nih.gov

Compound/ExtractFungal StrainKey FindingSource
This compoundCandida speciesShown to inhibit the growth of several fungal pathogens.
Ethyl acetate extract of fungus combSchizochytrium commune100% growth inhibition at 2%, 4%, and 6% concentrations. mdpi.com
Ethyl acetate extract of Tanacetum vulgare (L.)Candida albicansSynergistic effect with chlorhexidine, increasing the inhibition zone. nih.gov
Ethyl acetate fraction of Auricularia nigricans (Black ear fungus)Candida albicansModerate inhibitory activity with inhibition zone diameters of 7-9 mm. fip.org

A primary mechanism behind the biological activity of this compound and its derivatives is the inhibition of specific enzymes, leading to the disruption of critical metabolic processes. solubilityofthings.com The trichloroacetate moiety is a key player in these interactions. Trichloroacetic acid (TCA), the parent acid of this compound, is known to precipitate proteins from solution, an effect driven by the binding of trichloroacetate anions to unfolded or partially structured proteins. researchgate.netresearchgate.net This interaction can lead to the dissociation of proteinase-inhibitor complexes, thereby altering enzymatic regulation. nih.gov

Studies have shown that halogenated acids can disrupt cellular metabolism by affecting key enzymes. researchgate.net For instance, TCA and its analogue dichloroacetic acid can inhibit pyruvate (B1213749) dehydrogenase activity, a crucial enzyme linking glycolysis to the citric acid cycle. researchgate.net Furthermore, derivatives like 2-ethoxythis compound are reported to modify the activity of enzymes involved in fatty acid synthesis and degradation by binding to their active sites and inhibiting lipases. This disruption of lipid metabolism can lead to the accumulation of lipids within cells.

Antifungal Activity

Potential Anticancer Properties

Derivatives of this compound and related halogenated compounds have emerged as subjects of interest in cancer research due to their potential cytotoxic effects on various cancer cell lines. smolecule.com Ferrocenium trichloroacetate was among the first iron-based complexes identified to have anticancer properties, which are thought to work by generating reactive oxygen species (ROS) that cause oxidative DNA damage. researchgate.netdcu.ie

Derivatives of azetidin-3-yl 2,2,2-trichloroacetate have been shown to inhibit tumor growth through specific cellular pathways, with one study reporting that a derivative induced apoptosis in approximately 70% of treated human cancer cells within 48 hours at a concentration of 10 μM. Similarly, novel halogenated phenoxychalcones have demonstrated significant cytotoxic activity against breast cancer cells (MCF-7), with one compound exhibiting an IC₅₀ value of 1.52 µM. tandfonline.com Halogenated chalcone (B49325) derivatives have also shown promising activity against colon (COLO-205) and ovarian (OVCAR-5) cancer cell lines. bioline.org.br

Compound/Derivative ClassCancer Cell LineActivity/MeasurementSource
Ferrocenium trichloroacetateGeneral anticancerOne of the first iron-based complexes with anticancer properties. researchgate.netdcu.ie
Azetidin-3-yl 2,2,2-trichloroacetate derivativeHuman cancer cell linesInduced 70% apoptosis at 10 μM concentration in 48 hours.
Halogenated phenoxychalcone (Compound 2c)MCF-7 (Breast)IC₅₀ = 1.52 µM tandfonline.com
Halogenated chalcone (Compound 7b)COLO-205 (Colon)IC₅₀ = 49.9 µM bioline.org.br
Halogenated chalcone (Compound 7d)OVCAR-5 (Ovarian)IC₅₀ = 66.6 µM bioline.org.br
Ethyl acetate extract of Polygonum perfoliatum L.Various cancer cell linesShowed broad-spectrum anticancer activities in vitro and in vivo. nih.gov

Interactions with Biological Targets and Binding Affinity Studies

The biological effects of this compound are fundamentally linked to its ability to interact with various biomolecules. The trichloroacetate group can act as an electrophile, facilitating interactions with nucleophilic sites in biological targets like proteins and nucleic acids. Trichloroacetic acid (TCA) and its anion have been shown to bind reversibly to proteins, notably plasma proteins such as human serum albumin. nih.govepa.govbohrium.com This binding can be significant, with studies indicating that TCA can displace other drugs from their protein-binding sites, potentially altering their bioavailability and effectiveness. chemcess.comwiley-vch.de

The interaction is not merely a surface-level association; TCA can induce conformational changes in proteins. It is known to stabilize partially structured or "molten globule" states of proteins, which precedes precipitation at higher concentrations. researchgate.netresearchgate.net Studies using ESI-MS have shown that the trichloroacetate anion has a greater binding affinity for proteins like cytochrome c compared to the trifluoroacetate (B77799) anion. researchgate.net This interaction with proteins is a critical aspect of its mechanism of action, influencing everything from enzyme activity to its distribution in tissues. nih.gov The binding of halogenated organic phosphate (B84403) esters to human serum albumin has been shown to occur at specific sites, driven by forces such as hydrogen bonding and hydrophobic interactions. bohrium.com

Structure-Activity Relationship Studies (SAR) of Halogenated Esters

For α-halo-carbonyl compounds, including esters, the order of abiotic thiol reactivity is directly related to the halogen, following the trend: I > Br > Cl > F. nih.gov This reactivity is a strong predictor of toxicity. The position of the halogen is also crucial; α-halo-carbonyl compounds are significantly more reactive than isomers where the halogen is further from the carbonyl group. nih.gov

The introduction of halogens into a molecule can modulate its lipophilicity, membrane permeability, and metabolic stability, all of which affect its biological profile. nih.gov For example, in antitermitic studies of 2-haloalkanoic acids and their esters, 2-bromo derivatives were significantly more toxic than their unhalogenated counterparts, and 2-iodo compounds were more active than the 2-bromo analogs. oup.com Furthermore, converting the haloacids to their methyl, ethyl, or isopropyl esters often maintained or increased their toxicity. oup.com These studies highlight that the ester group and the specific halogen atom are both critical components in the design of biologically active halogenated compounds. nih.govnih.govoup.com

Bioactivity of Related Chlorinated Compounds

The biological activities of chlorinated compounds related to this compound are diverse, with significant research focusing on a class of compounds known as haloacetic acids (HAAs). These are frequently formed as by-products during water chlorination when chlorine reacts with natural organic matter. researchgate.netscienceasia.org The most studied of these include trichloroacetic acid (TCA) and dichloroacetic acid (DCA).

In animal studies, high concentrations of HAAs have been shown to induce toxic effects in the liver, testes, pancreas, and nervous system. nh.gov Based on sufficient evidence from animal studies showing an increase in liver tumors, the U.S. Environmental Protection Agency (EPA) classifies both DCA and TCA as potential human carcinogens. nh.govcanada.ca Human studies, however, have not yet confirmed this carcinogenic risk. nh.gov The carcinogenicity of other haloacetic acids varies; monochloroacetic acid (MCA) is considered unlikely to be carcinogenic to humans, while monobromoacetic acid (MBA) is unclassifiable due to inadequate data. canada.ca

Developmental effects have also been observed in animal studies at high concentrations, including heart and kidney malformations and reduced growth rates in newborns. nh.gov While human studies have produced mixed results, some have indicated an association between exposure to disinfection by-products like HAAs and growth deficits in newborns, such as lower birth weight. nh.gov

Mechanistic studies have begun to unravel the basis for the toxicity of these compounds. Monohaloacetic acids, for instance, are known to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in a concentration-dependent manner. researchgate.net This inhibition disrupts glucose metabolism, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress and DNA damage. researchgate.net The toxic potency of monohaloacetic acids follows the order: iodoacetic acid > bromoacetic acid > chloroacetic acid, which directly correlates with their alkylating potential and the ability of the halogen to act as a leaving group. researchgate.net Beyond their toxicity as water contaminants, some chlorinated compounds have been utilized for their biological effects. For example, trichloroacetic acid and monochloroacetic acid were historically used as herbicides due to their phytotoxic properties. scienceasia.org

Research into derivatives of trichloroacetic acid has also revealed significant biological activity. A study on the functionalization of terpenes (limonene and myrcene) through Atom Transfer Radical Reactions (ATRR) using derivatives like this compound and trichloroacetonitrile (B146778) demonstrated that the resulting compounds have notable therapeutic potential. ffhdj.comffhdj.com A catalytic system involved in this synthesis showed strong bactericidal and fungicidal activity at a 3% concentration. ffhdj.com Similarly, the compound 1-(2-nitrophenyl)this compound has been investigated for its potential antimicrobial properties, with its activity enhanced by the presence of a nitro group. smolecule.com

The bioactivity of these related chlorinated compounds is summarized in the table below, highlighting the diversity of their effects and the ongoing research into their mechanisms and potential applications.

Table 1: Summary of Bioactivity for Chlorinated Compounds Related to this compound

Compound/Class Bioactivity Summary Research Findings Citations
Haloacetic Acids (HAAs) Cytotoxic, Genotoxic, Mutagenic, Teratogenic, Carcinogenic Induce oxidative stress in rats by reducing glutathione (B108866) synthesis. wisdomlib.org Associated with adverse reproductive outcomes in some population-based studies. wisdomlib.org wisdomlib.org
Trichloroacetic Acid (TCA) Potential Carcinogen, Hepatotoxic, Phytotoxic Considered a potential human carcinogen by the U.S. EPA based on animal studies showing increased liver cancer. nh.gov Historically used as an herbicide. scienceasia.org It is a major metabolite of trichloroethylene (B50587) and tetrachloroethylene. nih.gov scienceasia.orgnh.govnih.gov
Dichloroacetic Acid (DCA) Potential Carcinogen, Hepatotoxic Considered a potential human carcinogen by the U.S. EPA based on animal studies showing increased liver cancer. nh.gov Has been used to treat metabolic disorders at high doses. nh.gov nh.gov
Monochloroacetic Acid (MCA) Toxic, Phytotoxic Considered unlikely to be carcinogenic to humans. canada.ca Animal studies observed changes in liver, kidney, and testes weights. canada.ca Formerly used as an herbicide. scienceasia.org scienceasia.orgcanada.ca
Monohaloacetic Acids (general) Enzyme Inhibition, Cytotoxic Inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to oxidative stress. researchgate.net Toxicity rank order: iodoacetic acid > bromoacetic acid > chloroacetic acid. researchgate.net researchgate.net
Terpene-Trichloroacetic Acid Derivatives Bactericidal, Fungicidal Functionalization of limonene (B3431351) and myrcene (B1677589) with trichloroacetic acid derivatives via ATRR yields compounds with therapeutic potential. ffhdj.comffhdj.com A Cu(I)Br/DMSO catalytic system used in the synthesis showed strong antimicrobial activity. ffhdj.com ffhdj.comffhdj.com
1-(2-Nitrophenyl)this compound Potential Antimicrobial, Potential Anticancer Exhibits potential as an antibacterial agent. smolecule.com Structurally similar compounds show promise in inhibiting enzymes related to cancer progression. smolecule.com smolecule.com

Vi. Environmental Fate and Ecotoxicological Research

Degradation Pathways in Environmental Matrices

The environmental persistence of ethyl trichloroacetate (B1195264) is influenced by its degradation pathways in various environmental compartments, including water, soil, and air. As a halogenated ester, its fate is primarily governed by hydrolysis and potentially photocatalytic processes. solubilityofthings.com

The principal degradation pathway for ethyl trichloroacetate in aqueous environments is hydrolysis. This reaction breaks the ester bond, yielding trichloroacetic acid (TCAA) and ethanol. The rate of hydrolysis is dependent on factors such as pH and temperature.

In addition to hydrolysis, photocatalytic degradation can contribute to the transformation of chlorinated compounds. mdpi.com While direct research on this compound's photocatalysis is limited, studies on related compounds show that reactive oxygen species, such as hydroxyl radicals generated on photocatalytic surfaces like titanium dioxide, can degrade complex chlorinated molecules. mdpi.com Research into the formation of various chlorinated compounds has shown that this compound can be formed from the reaction of trichloroacetic acid with other contaminants like pentachloroethanol, suggesting that these pathways can be reversible under certain conditions. mdpi.com

Accumulation Potential in Ecosystems

The potential for this compound and its degradation products to accumulate in ecosystems is a key aspect of its environmental risk profile. The stability of the trichloro functional group can lead to the persistence of its metabolites, potentially resulting in accumulation. solubilityofthings.com

This compound itself has limited water solubility due to its hydrophobic ethyl group, although the presence of three chlorine atoms imparts some polar character. solubilityofthings.comguidechem.com Its primary degradation product, trichloroacetic acid (TCAA), is miscible with water and has a low octanol-water partition coefficient (log Pow), suggesting a low bioaccumulation potential in fish. oecd.org However, research indicates a high bioaccumulation potential for TCAA in terrestrial plants. oecd.org Studies have demonstrated that plants can rapidly uptake TCAA from the soil, and also directly from the atmosphere. nih.gov This accumulation in plants represents a significant entry point for the contaminant into terrestrial food webs.

Impact on Wildlife and Water Sources

The presence of this compound and its breakdown products in the environment can impact wildlife and water quality. Its stability and that of its main metabolite, TCAA, raise environmental concerns. solubilityofthings.com TCAA is a recognized contaminant in drinking water, often resulting from the chlorination process or as a breakdown product of industrial solvents like trichloroethylene (B50587) and tetrachloroethylene. ca.gov

While levels of TCAA in many water bodies not directly receiving point-source pollution may be below the acute toxicity thresholds for most aquatic animals, there is a potential risk to the aquatic compartment, particularly for algae, which are highly sensitive. oecd.orgnih.gov Given the significant phytotoxicity (toxic effects on plants) of TCAA, aquatic plants and phytoplankton are the primary aquatic organisms to be monitored for potential adverse effects. nih.gov

For wildlife, the risk is most pronounced in terrestrial ecosystems. nih.gov The demonstrated uptake and accumulation of TCAA in plants can lead to exposure for herbivores and subsequently organisms higher up the food chain. oecd.orgnih.gov Furthermore, plants can absorb other chlorinated solvents like trichloroethylene from the environment and metabolize them into TCAA, creating an additional exposure route that can increase the risk to terrestrial organisms. nih.gov

Terrestrial and Aquatic Ecotoxicity

The ecotoxicity of this compound is closely linked to that of its primary and more stable metabolite, trichloroacetic acid (TCAA). TCAA is known to be phytotoxic and was previously used as an herbicide. nih.gov This high toxicity to plants is a defining characteristic of its environmental risk. oecd.org

In aquatic ecosystems, algae are among the most sensitive species to TCAA exposure. oecd.org In terrestrial environments, the toxicity to plants is a major concern. oecd.orgnih.gov Studies have identified pine trees as being particularly sensitive to the effects of TCAA. oecd.org The table below summarizes key ecotoxicity findings for TCAA.

Ecotoxicity of Trichloroacetic Acid (TCAA)
Organism TypeSpeciesEndpointValueSource
Aquatic (Algae)Chlorella pyrenoidosa14-day NOEC (No-Observed-Effect Concentration)0.01 mg/L oecd.org
Terrestrial (Plant)Pine60-day EC10 (Effective Concentration, 10% effect)0.12 mg/kg oecd.org

Environmental Monitoring and Risk Assessment Methodologies

Monitoring for this compound and its degradation products in the environment requires robust analytical methods and a structured risk assessment framework. A risk-based environmental monitoring program is essential for evaluating the effectiveness of controls designed to prevent contamination. certind.ro Such a program involves identifying relevant hazards, defining critical control points, and conducting regular trend analysis of monitoring data. certind.ro

For chemical contaminants like this compound, monitoring typically involves collecting samples from various environmental matrices (water, soil, air) and analyzing them using sensitive analytical techniques. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the quantification of pesticide residues and other organic pollutants in environmental samples. nih.gov

Environmental risk assessment for these compounds often uses the risk quotient (RQ) method. nih.govnih.gov This approach compares the predicted or measured environmental concentration (PEC or MEC) of a substance with a predicted no-effect concentration (PNEC). The PNEC is derived from ecotoxicity data for sensitive species. nih.govnih.gov This method has been used to estimate the risk of TCAA to aquatic and terrestrial ecosystems, helping to identify where potential threats may exist. nih.gov

Remediation Strategies for Chlorinated Compound Contamination

Contamination of soil and groundwater by chlorinated compounds, including solvents and their derivatives, necessitates effective remediation strategies. augustmack.com Because these compounds often resist natural degradation under aerobic conditions, various physical, chemical, and biological technologies have been developed. augustmack.com

Common remediation approaches for chlorinated solvents include:

Excavation: The physical removal of contaminated soil for off-site treatment or disposal. This is highly effective for source areas if they are accessible. augustmack.com

Pump and Treat: Extracting contaminated groundwater and treating it above ground using methods like air stripping or carbon adsorption. Air stripping uses air to volatilize contaminants like trichloroethylene from the water. epa.gov

Soil Vapor Extraction (SVE) / Air Sparging: SVE removes volatile organic compounds (VOCs) from the unsaturated zone of the soil, while air sparging injects air into the groundwater to promote volatilization and aerobic biodegradation. epa.gov

In-Situ Chemical Reduction (ISCR): Involves injecting chemical reductants, such as zero-valent iron (ZVI), into the subsurface to chemically degrade chlorinated solvents to less harmful compounds. augustmack.com

Thermal Remediation: Heating the subsurface using methods like electrical resistance heating to volatilize or destroy contaminants in both soil and groundwater. augustmack.com

Bioremediation: Using microorganisms to break down contaminants. This can involve enhancing the conditions for native microbes (monitored natural attenuation) or introducing specialized microbes (bioaugmentation) that can perform reductive dechlorination. augustmack.comscience.gov

Phytoremediation: Using plants to remove, degrade, or contain contaminants in soil and water. researchgate.net

Summary of Remediation Strategies for Chlorinated Compounds
StrategyDescriptionTarget Media
In-Situ Chemical Reduction (ISCR)Injects reagents (e.g., ZVI) to chemically degrade contaminants in place. augustmack.comGroundwater, Soil
Thermal RemediationHeats the subsurface to volatilize and/or destroy contaminants. augustmack.comGroundwater, Soil
BioremediationUtilizes microorganisms to break down contaminants into less toxic substances. science.govGroundwater, Soil
Pump and TreatExtracts groundwater for ex-situ treatment. epa.govGroundwater
PhytoremediationUses plants to uptake, degrade, or stabilize contaminants. researchgate.netGroundwater, Soil

This compound as a Metabolite or Precursor of Other Environmental Contaminants

This compound plays a dual role in the environment, acting as both a breakdown product of certain pollutants and a source of others.

As a Metabolite: Research on photocatalytic degradation pathways has shown that this compound can be a product formed from other environmental pollutants. mdpi.com Specifically, it can be synthesized through reactions between trichloroacetic acid (TCAA) and other compounds like pentachloroethanol or dichloromethanol, which may be present at contaminated sites. mdpi.com

Vii. Advanced Analytical Methodologies for Ethyl Trichloroacetate

Chromatographic Techniques (e.g., HPLC, UPLC)

Chromatographic methods are fundamental for separating ethyl trichloroacetate (B1195264) from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose.

UPLC, a modern evolution of HPLC, utilizes columns with smaller particle sizes (less than 2 µm) and operates at higher pressures. austinpublishinggroup.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. austinpublishinggroup.com For instance, an analysis that might take 40 minutes on an HPLC system could be completed in 10 minutes using UPLC, drastically increasing laboratory throughput. waters.com While specific UPLC applications for ethyl trichloroacetate are not extensively detailed in readily available literature, methods developed for similar analytes can be adapted. For example, the analysis of related compounds often employs reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water mixtures. protocols.ionih.gov

Gas Chromatography (GC) is also a frequently referenced method for the analysis and purity assessment of this compound. vwr.comtcichemicals.comffhdj.com The compound's volatility makes it well-suited for GC analysis, often coupled with a mass spectrometer for definitive identification. ffhdj.comnih.gov The Kovats retention index, a key parameter in GC, has been experimentally determined for this compound on various stationary phases. nih.gov

Table 1: Experimental Kovats Retention Indices for this compound nih.gov

Stationary PhaseRetention Index
Standard Non-Polar930, 944, 949, 955, 959, 961.7, 965, 966, 975, 981, 990
Standard Polar1390, 1392, 1396, 1400, 1443

Mass Spectrometry (e.g., LC-MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic separation technique like GC or LC, it provides high specificity and low detection limits.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. While direct LC-MS methods for this compound are not prominently published, methods for its hydrolysis product, trichloroacetic acid (TCA), are well-established. nih.gov These methods often use HPLC or UPLC systems coupled to a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. nih.govnih.gov For the analysis of TCA, a precursor ion (m/z 161) is selected and fragmented to produce a specific product ion (m/z 117). nih.gov Similar principles would apply to the development of a method for this compound.

GC-MS is commonly used for the characterization of this compound. ffhdj.comnih.gov The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that allows for its unambiguous identification.

Spectroscopic Analysis for Purity and Characterization

Spectroscopic techniques are vital for confirming the molecular structure and assessing the purity of this compound. guidechem.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound. chemicalbook.comresearchgate.net The structure is routinely confirmed by NMR. tcichemicals.com

Table 2: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J)Reference
CH₃1.419Triplet7.11 Hz chemicalbook.com
CH₂4.439Quartet7.11 Hz chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the ester functional group. nih.govscribd.com A strong absorption peak for the carbonyl (C=O) stretch is a key identifier.

Table 3: Key FTIR Absorption Bands for this compound nih.gov

Functional GroupWavenumber (cm⁻¹)Description
C=O~1740Carbonyl stretch
C-O-C~1100Ester C-O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule. In studies of reactions involving this compound, UV-Vis spectroscopy has been used to monitor reaction kinetics. researchgate.net While this compound itself does not have strong absorption in the standard UV-Vis range, its reactions can be followed by observing the appearance or disappearance of other chromophoric species. researchgate.netresearchgate.net For instance, in certain catalytic reactions, changes in the UV-Vis spectrum, including the presence of an isosbestic point, can provide mechanistic insights. researchgate.net

Viii. Future Research Directions and Emerging Applications

Development of Safer and More Efficacious Derivatives

The exploration of new derivatives of ethyl trichloroacetate (B1195264) is a promising area of research, aimed at creating compounds with improved safety profiles and enhanced efficacy for specific applications. By modifying the core structure of ethyl trichloroacetate, researchers can fine-tune its chemical and physical properties.

Another avenue of research focuses on creating derivatives with altered reactivity and stability. An example is 2-ethoxythis compound, which has been compared with other analogs to understand how structural modifications influence its properties and applications, such as its use as a protecting group in multi-step organic syntheses. The introduction of different functional groups can lead to derivatives with tailored characteristics, making them more suitable for specialized applications in pharmaceuticals and materials science. wgtn.ac.nz The development of these new molecules often involves a "biorational design" approach, where an understanding of structure-activity relationships guides the synthesis of more effective and potentially safer compounds. iastate.edu

Novel Catalytic Systems for Reactions Involving this compound

The development of innovative catalytic systems is crucial for expanding the synthetic utility of this compound, enabling more efficient, selective, and environmentally friendly chemical transformations. Research in this area is focused on discovering new catalysts and optimizing reaction conditions for processes involving this compound.

A significant area of advancement is in atom-transfer radical addition (ATRA) reactions. researchgate.netffhdj.com Novel catalytic systems, such as those based on copper(I) bromide (Cu(I)Br) with co-ligands like dimethyl sulfoxide (B87167) (DMSO), have been developed to facilitate the coupling of this compound with various organic molecules, including terpenes like limonene (B3431351) and myrcene (B1677589). ffhdj.comepa.gov These reactions are often conducted under mild conditions and can achieve high yields and purities, aligning with the principles of green chemistry. researchgate.netffhdj.com Ruthenium-pentamethylcyclopentadienyl complexes have also been shown to catalyze the ATRA reaction of this compound with styrene (B11656). sigmaaldrich.comsigmaaldrich.com

Furthermore, research is exploring the use of other metal-based catalysts. Vanadium complexes, for example, have been used in conjunction with this compound as a reactivating agent in ethylene (B1197577) polymerization and copolymerization reactions. usgs.gov The presence of this compound helps to maintain the higher oxidation state of the vanadium catalyst, leading to high catalytic activities. wgtn.ac.nz Lanthanum trifluoroacetate (B77799) and trichloroacetate supported on silica (B1680970) have been developed as efficient and reusable Lewis acid catalysts for the synthesis of complex organic molecules like 2,4,5-triarylimidazoles. sigmaaldrich.com These heterogeneous catalysts offer advantages such as easy separation and recyclability. sigmaaldrich.com

The catalytic olefination reaction with this compound is another area of interest, providing a route to synthesize alkenes. epa.gov The ongoing development of new catalysts, including organocatalysts, aims to improve the efficiency and scope of reactions where this compound serves as a key reagent. researchgate.net These advancements in catalysis are pivotal for the sustainable production of fine chemicals and polymers.

Expansion of Biological Applications

While traditionally used in organic synthesis, recent research has highlighted the potential for expanding the biological applications of this compound and its derivatives. This includes its role as an intermediate in the synthesis of bioactive compounds and its potential use in drug discovery and agriculture.

This compound is a valuable building block in the synthesis of new molecules with potential therapeutic properties. For example, it is used in the functionalization of terpenes to create novel bioactive compounds. researchgate.netffhdj.com These synthesized derivatives have shown promise for pharmaceutical development, with some exhibiting antibacterial and antifungal activities. researchgate.netffhdj.comresearchgate.net The compound's relevance in the pharmaceutical industry is also underscored by its identification as an impurity in the synthesis of drugs like Tadalafil, necessitating its study and characterization. chemscene.com

In the field of agriculture, this compound and its derivatives have been investigated for their pesticidal properties. solubilityofthings.com Research into derivatives of natural compounds like carvacrol (B1668589) and thymol, including their trichloroacetate esters, aims to develop new and more effective insect-control agents. preprints.orgmdpi.commdpi.comiastate.edu

The following table summarizes some of the emerging biological applications and the types of derivatives being investigated:

Application AreaType of Derivative/UseResearch Focus
Pharmaceuticals Terpene derivativesSynthesis of new bioactive compounds with potential therapeutic effects. researchgate.netffhdj.com
Tadalafil impurityCharacterization and control in drug manufacturing. chemscene.com
Silver complexesAntimicrobial and antifungal activity. researchgate.net
Agriculture Carvacrol/Thymol derivativesDevelopment of new insecticides. preprints.orgmdpi.commdpi.com
PesticideDirect application for pest control. solubilityofthings.com

Comprehensive Environmental Impact Assessments and Mitigation Strategies

Given the presence of chlorine atoms in its structure, understanding the environmental fate of this compound is crucial. solubilityofthings.com Research in this area focuses on comprehensive environmental impact assessments, including its biodegradation and potential for contamination, as well as the development of effective mitigation strategies.

The environmental fate and transport of this compound are influenced by its physical and chemical properties. cdc.gov Its moderate to high mobility in soils suggests a potential for it to migrate into groundwater. epa.gov Studies on the biodegradation of related compounds like trichloroacetic acid (TCA) indicate that degradation can occur in soil and water, although the rates can be slow and dependent on environmental conditions and the presence of adapted microorganisms. oecd.orgresearchgate.net The biodegradation of TCA can lead to the formation of metabolites such as dichloroacetic acid and monochloroacetic acid. oecd.org

In case of environmental contamination, various remediation technologies are being explored. For contaminated soil and groundwater, these strategies include: mdpi.comnih.gov

Excavation and Removal: Physically removing the contaminated soil.

Soil Washing: Using liquids to wash contaminants from the soil.

Bioremediation: Utilizing microorganisms to break down the contaminant into less harmful substances. mdpi.com

Chemical Oxidation: Using chemical reactions to neutralize the contaminant.

Air Stripping and Soil Venting: Processes to remove volatile organic compounds from water and soil. epa.gov

Q & A

Q. What are the key physical properties of ethyl trichloroacetate critical for experimental design?

this compound (CAS 515-84-4) has a molecular formula of C₄H₅Cl₃O₂ and a molecular weight of 191.44. Key physical constants include a boiling point of 168°C, density of 1.378 g/cm³, and refractive index of 1.453 at 20°C . These properties are essential for solvent selection, reaction setup (e.g., reflux conditions), and purity validation via techniques like gas chromatography (GC) or refractive index matching.

Q. How should this compound be safely handled and stored in laboratory settings?

this compound is incompatible with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and reducing agents . Storage requires inert conditions, away from light and moisture. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory during handling. Spill protocols should align with hazardous organic ester guidelines.

Q. What synthetic methods are available for preparing this compound, and how can purity be validated?

A common synthesis involves esterification of trichloroacetic acid with ethanol under acid catalysis. Purity is validated via nuclear magnetic resonance (NMR) to confirm the absence of unreacted acid or alcohol, and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Catalytic dechlorination using hydrogen and palladium catalysts can also produce derivatives like ethyl dichloroacetate .

Advanced Research Questions

Q. How can solvent selection be optimized to enhance reaction kinetics in this compound-mediated reactions?

A model-based approach combines computational screening (e.g., solvatochromic parameters) with experimental validation. For example, the amination of this compound benefits from solvents with high polarity (e.g., dimethylformamide) to stabilize transition states. Real-time in situ analytics, such as FTIR or Raman spectroscopy, enable rapid kinetic profiling .

Q. What dielectric spectroscopy techniques are used to study intramolecular rotation in this compound?

Microwave-frequency dielectric relaxation (9.83–30.20 GHz) in viscous solvents like decalin resolves dual relaxation mechanisms: overall molecular rotation (τ₁) and intramolecular group rotation (τ₂). Data analysis via complex plane plots (ε" vs. ε') distinguishes these processes, with τ₁/τ₂ > 5 indicating resolvable group dynamics .

Q. What mechanistic insights explain the formation of insertion vs. addition products in reactions involving this compound?

In reactions with allyl sulfides, this compound generates dichlorocarbene intermediates. Competing pathways include carbene insertion into C–S bonds (yielding thioether derivatives) or addition to double bonds (forming dihydrothiophenes). Product distribution depends on steric hindrance and solvent viscosity, as shown in NMR and UV spectral analyses .

Q. How does this compound function as a co-catalyst in Ziegler-type polymerizations?

this compound enhances the activity of Ziegler-Natta catalysts by stabilizing metal centers (e.g., Ti or Al) through electron-withdrawing effects. This increases the electrophilicity of active sites, improving monomer insertion rates in polyolefin synthesis. Kinetic studies using differential scanning calorimetry (DSC) correlate co-catalyst concentration with polymerization efficiency .

Methodological Notes

  • Data Contradictions : Dielectric relaxation behavior varies between solvents (e.g., benzene vs. decalin) due to viscosity effects on τ₁ .
  • Instrumentation : Prioritize hyphenated techniques (GC-MS, LC-NMR) for impurity profiling .
  • Safety Compliance : Follow EPA guidelines for waste disposal of halogenated esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl trichloroacetate
Reactant of Route 2
Reactant of Route 2
Ethyl trichloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.